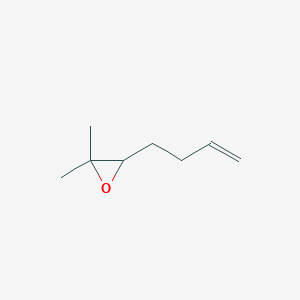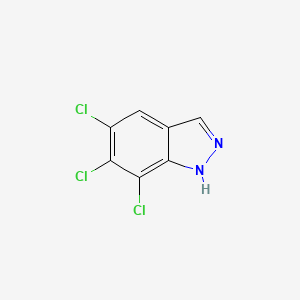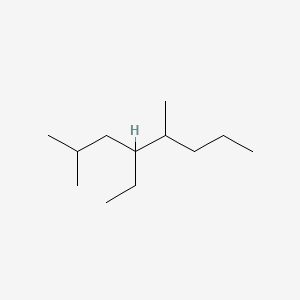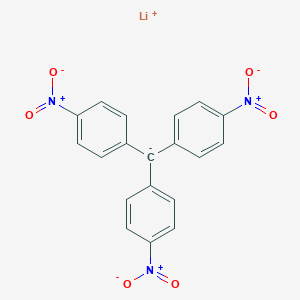
Lithium tris(4-nitrophenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tris(4-nitrophenyl)methanide is an organolithium compound characterized by the presence of three 4-nitrophenyl groups attached to a central carbon atom, which is bonded to a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium tris(4-nitrophenyl)methanide typically involves the reaction of tris(4-nitrophenyl)methane with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is performed in a suitable solvent, often tetrahydrofuran (THF) or diethyl ether, at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated systems for reagent addition, and stringent control of reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium tris(4-nitrophenyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to tris(4-aminophenyl)methanide.
Substitution: The lithium atom can be substituted with other metal ions or functional groups through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro-substituted aromatic compounds.
Reduction: Formation of amino-substituted aromatic compounds.
Substitution: Formation of new organometallic compounds with different metal centers.
Scientific Research Applications
Lithium tris(4-nitrophenyl)methanide has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which lithium tris(4-nitrophenyl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The nitrophenyl groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Lithium tris(4-aminophenyl)methanide: Similar structure but with amino groups instead of nitro groups.
Lithium tris(4-methylphenyl)methanide: Similar structure but with methyl groups instead of nitro groups.
Lithium tris(4-chlorophenyl)methanide: Similar structure but with chloro groups instead of nitro groups.
Uniqueness
Lithium tris(4-nitrophenyl)methanide is unique due to the presence of nitro groups, which are strong electron-withdrawing groups. This significantly affects the compound’s reactivity and stability, making it distinct from its analogs with different substituents. The nitro groups also impart specific electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
62122-51-4 |
|---|---|
Molecular Formula |
C19H12LiN3O6 |
Molecular Weight |
385.3 g/mol |
InChI |
InChI=1S/C19H12N3O6.Li/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28;/h1-12H;/q-1;+1 |
InChI Key |
LPUJHHXSWLMCDO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=CC=C1[C-](C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


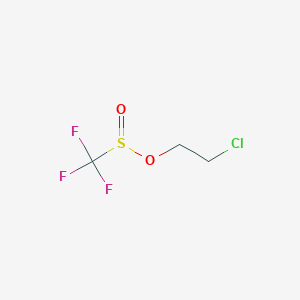

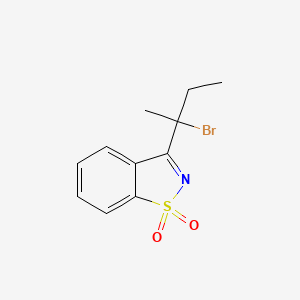
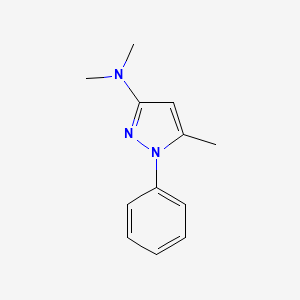
![4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14550103.png)
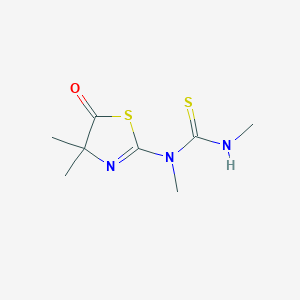

![3,3'-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one)](/img/structure/B14550130.png)
![8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid](/img/structure/B14550137.png)
![1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one](/img/structure/B14550143.png)
![[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene](/img/structure/B14550148.png)
